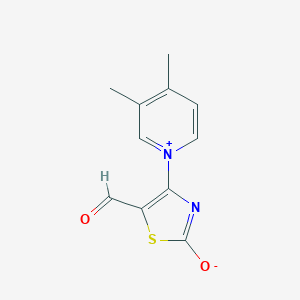![molecular formula C18H16F3N3O2 B5661877 2-methyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5661877.png)
2-methyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-benzofuran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The investigation into structurally complex molecules like "2-methyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-benzofuran-5-carboxamide" often stems from their potential biological activities. These compounds are typically synthesized and analyzed for their ability to interact with biological targets, offering insights into new therapeutic agents or materials with unique properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of similar pyrimidine and benzofuran derivatives entails reactions such as annulation, amidation, and substitutions to introduce various functional groups essential for biological activity. A common strategy involves the use of solution-phase combinatorial methodology to substitute groups at different positions on the pyrimidine ring or the benzofuran moiety, optimizing the compound's properties for desired activities (Palanki et al., 2000).
Molecular Structure Analysis
The molecular structure of these compounds is crucial in determining their interaction with biological targets. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are employed to elucidate the structure, including the configuration of substituents and the overall three-dimensional shape, which influences binding affinity and specificity to receptors or enzymes.
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, reflective of their functional groups. The presence of carboxamide, pyrimidine, and benzofuran rings allows for reactions including but not limited to nucleophilic substitutions, electrophilic additions, and the formation of hydrogen bonds with biological macromolecules. These reactions are fundamental in modifying the molecule for better biological activity or solubility (Abedinifar et al., 2018).
properties
IUPAC Name |
2-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-10-7-15(18(19,20)21)24-16(23-10)5-6-22-17(25)12-3-4-14-13(9-12)8-11(2)26-14/h3-4,7-9H,5-6H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFQKHQQABHSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC3=C(C=C2)OC(=C3)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminosulfonyl)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5661798.png)
![N-{4-[5-(acetylamino)-1-methyl-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B5661811.png)
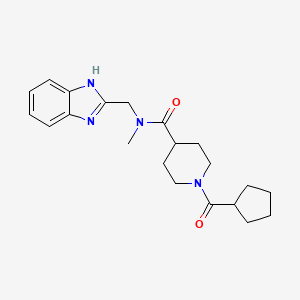
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(3-thienyl)propanoyl]piperidine](/img/structure/B5661816.png)
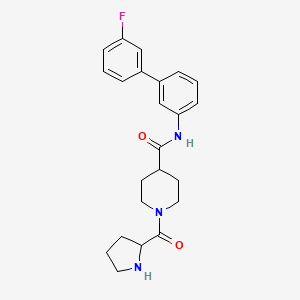
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5661821.png)
![2-[4-(4-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5661834.png)
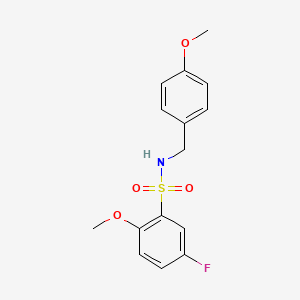
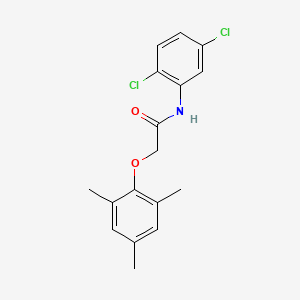
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperidine](/img/structure/B5661854.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-4-(1H-pyrazol-1-yl)butanamide hydrochloride](/img/structure/B5661855.png)
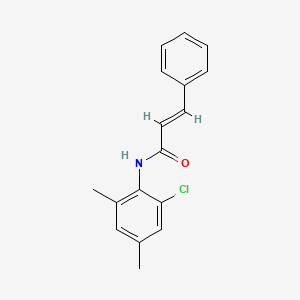
![3-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5661879.png)
